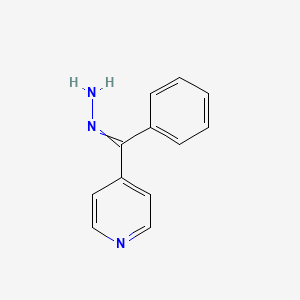
4-Benzoylpyridine hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoylpyridine hydrazone: is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2 This compound is derived from the condensation of 4-benzoylpyridine and hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoylpyridine hydrazone typically involves the reaction of 4-benzoylpyridine with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
4-Benzoylpyridine+Hydrazine→4-Benzoylpyridine hydrazone+Water
Industrial Production Methods: Industrial production methods for hydrazones, including this compound, often involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is generally preferred for its efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoylpyridine hydrazone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxides, while reduction can produce different hydrazine derivatives .
Scientific Research Applications
4-Benzoylpyridine hydrazone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-benzoylpyridine hydrazone involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with metal ions to form coordination complexes, which can exhibit unique biological activities.
Pathways Involved: The compound can induce cell death pathways such as apoptosis and autophagy, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
- 2-Acetylpyridine hydrazone
- 2-Benzoylpyridine hydrazone
- Benzophenone benzoyl hydrazone
- Benzophenone isonicotinoyl hydrazone
Comparison: 4-Benzoylpyridine hydrazone is unique due to its specific structure, which allows it to form stable coordination complexes with metals. This property distinguishes it from other similar compounds, which may not exhibit the same level of stability or biological activity .
Properties
CAS No. |
91396-85-9 |
|---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
[phenyl(pyridin-4-yl)methylidene]hydrazine |
InChI |
InChI=1S/C12H11N3/c13-15-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-9H,13H2 |
InChI Key |
VUPUTOGGTDBQIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)

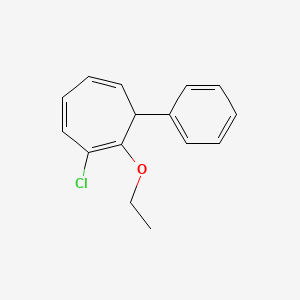
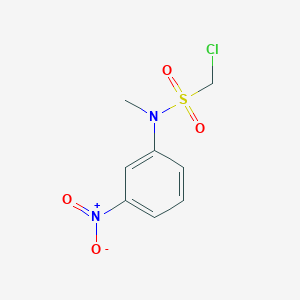
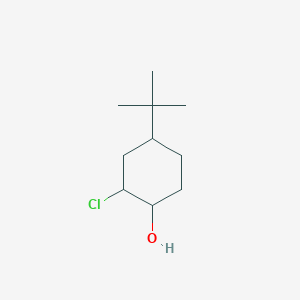
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}piperidine](/img/structure/B14365385.png)
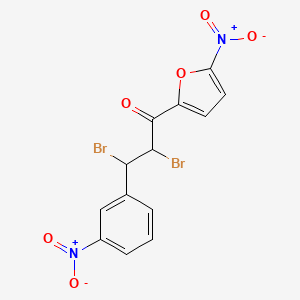
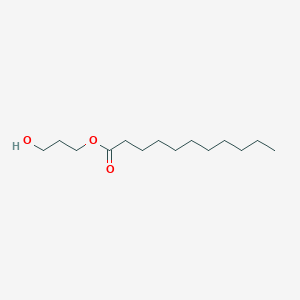
![4-Chloro-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14365410.png)

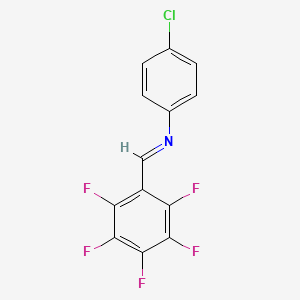
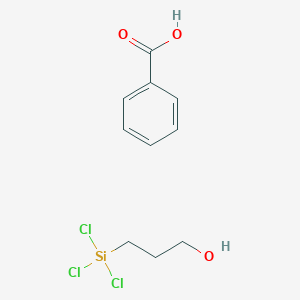
![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)
![Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14365449.png)
